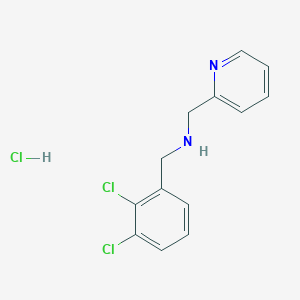

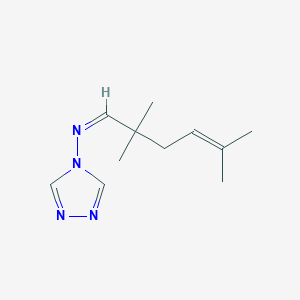

![molecular formula C13H17NO B5500645 1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)

1-[(2-methylphenyl)acetyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-[(2-methylphenyl)acetyl]pyrrolidine, often involves multicomponent reactions that provide a straightforward pathway to these heterocyclic compounds. For example, Nguyen and Vo Viet Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds through a series of reactions, highlighting the diverse synthetic routes available for pyrrolidine derivatives (Nguyen & Vo Viet Dai, 2023).

Scientific Research Applications

Synthetic Chemistry and Molecular Docking Applications

A study by Flefel et al. (2018) demonstrated the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to 1-[(2-methylphenyl)acetyl]pyrrolidine. These compounds underwent in silico molecular docking screenings, showing moderate to good binding energies on target proteins, and exhibited antimicrobial and antioxidant activity (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Pharmacological Studies

Lin et al. (1997) investigated 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound closely related to 1-[(2-methylphenyl)acetyl]pyrrolidine, for its potential in cognitive enhancement and anxiolytic activity, showing a reduced propensity to activate peripheral ganglionic type receptors and suggesting its utility in treating cognitive disorders (N. Lin et al., 1997).

Material Science

In the field of materials science, Diaz et al. (1981) explored the electrochemistry of conducting polymers derived from pyrrolidine monomers, including poly-N-methylpyrrolidine and poly-N-phenylpyrrolidine. These polymers, prepared by electropolymerization, can be switched between conducting and insulating forms, offering applications in electronic devices and sensors (A. Diaz, Juan I. Castillo, J. A. Logan, W. Y. Lee, 1981).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methylphenyl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-2-3-7-12(11)10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVIKIHVCVHSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(2-Methylphenyl)acetyl]pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)